molecular formula C22H22FN3O3 B2895450 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1705105-87-8

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2895450
CAS RN: 1705105-87-8
M. Wt: 395.434
InChI Key: ZRJWCPWWTZGIFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals due to its bioactivity .

Scientific Research Applications

Crystal Packing and Molecular Interactions

  • A study by Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, including compounds similar to the specified chemical. This research revealed the significance of lone pair-π interactions and halogen bonds in the crystal packing of these derivatives. The molecular conformations were found to be stabilized through these non-covalent interactions, emphasizing their role in supramolecular architectures (Sharma et al., 2019).

Therapeutic Applications in Neuropharmacology

  • ADX47273, a compound structurally related to the one , has been identified as a potent and selective metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator. Liu et al. (2008) discovered its potential in treating conditions like schizophrenia, as it displayed procognitive and antipsychotic-like activities in preclinical models (Liu et al., 2008).

Antiproliferative and Antimicrobial Activity

  • Prasad et al. (2018) synthesized and evaluated a novel bioactive heterocycle structurally similar to the compound . Their findings indicated antiproliferative activity, highlighting its potential in cancer research. The compound also exhibited inter and intra-molecular hydrogen bonding, contributing to molecular stability (Prasad et al., 2018).

Serotonin Receptor Agonism

  • Research by Colpaert et al. (2004) on a similar compound, F 13640, showed its role as a high-efficacy 5-HT(1A) receptor agonist. It demonstrated a curative-like action on allodynia in rats with spinal cord injury, indicating potential therapeutic applications in pain management (Colpaert et al., 2004).

Crystal Structure Analysis

  • Benaka Prasad et al. (2018) focused on the synthesis and structural exploration of compounds with the 1,2,4-oxadiazol moiety. The research provided insights into the crystal structure and potential pharmaceutical applications of these compounds (Benaka Prasad et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures are used in medicinal chemistry, where they might interact with biological targets like enzymes or receptors .

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-11-5-3-9-17(19)22(27)26-12-6-7-15(14-26)13-20-24-21(25-29-20)16-8-2-4-10-18(16)23/h2-5,8-11,15H,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWCPWWTZGIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

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